((Allyloxy)carbonyl)-L-valyl-L-alanine
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Overview
Description
((Allyloxy)carbonyl)-L-valyl-L-alanine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an allyloxycarbonyl group attached to the amino acid sequence L-valyl-L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Allyloxy)carbonyl)-L-valyl-L-alanine typically involves the protection of the amino groups using allyloxycarbonyl protecting groups. The process begins with the protection of the amino group of L-valine using an allyloxycarbonyl chloride in the presence of a base such as triethylamine. The protected L-valine is then coupled with L-alanine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product, this compound, is obtained after deprotection of the allyloxycarbonyl group under mild acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
((Allyloxy)carbonyl)-L-valyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted allyloxycarbonyl derivatives.
Scientific Research Applications
((Allyloxy)carbonyl)-L-valyl-L-alanine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ((Allyloxy)carbonyl)-L-valyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The allyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during peptide synthesis. Additionally, the compound can undergo hydrolysis to release active amino acids, which can then interact with biological targets to exert their effects .
Comparison with Similar Compounds
Similar Compounds
- ((Benzyloxy)carbonyl)-L-valyl-L-alanine
- ((Methoxycarbonyl)-L-valyl-L-alanine
- ((Tert-butoxycarbonyl)-L-valyl-L-alanine
Uniqueness
((Allyloxy)carbonyl)-L-valyl-L-alanine is unique due to the presence of the allyloxycarbonyl group, which provides specific reactivity and stability compared to other protecting groups. This uniqueness makes it particularly useful in selective peptide synthesis and targeted drug delivery applications .
Properties
IUPAC Name |
2-[[3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-5-6-19-12(18)14-9(7(2)3)10(15)13-8(4)11(16)17/h5,7-9H,1,6H2,2-4H3,(H,13,15)(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIWGNGKOQWZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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